Naphthomevalin
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Overview
Description
Naphthomevalin is a compound that has drawn the attention of many researchers in the field of biochemistry and pharmacology. It is a derivative of the amino acid valine and belongs to the group of naphthoquinone compounds. Naphthomevalin has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Scientific Research Applications
Mass Transfer Measurements
The naphthalene sublimation method is a prominent technique for studying mass and heat transfer in various applications. It is particularly beneficial in complex flows, geometries, and situations with large gradients in wall transport rate. This method facilitates the imposition of mass transfer boundary conditions analogous to those in convective heat transfer and allows for precise determination of local transfer coefficients. The heat transfer coefficient can also be determined from the measured mass transfer results with good confidence via a heat/mass transfer analogy, making it a reliable method in the respective field of study (Goldstein & Cho, 1995).
Medicinal Applications of Naphthalimide Derivatives
Naphthalimide compounds, including naphthomevalin, are crucial nitrogen-containing aromatic heterocycles. They exhibit extensive potential in medicinal applications due to their ability to interact with biological cations, anions, small molecules, and macromolecules via noncovalent bonds. Some naphthalimides have entered clinical trials as anticancer agents, while others are being developed as potential drugs for various diseases. Moreover, naphthalimide-derived artificial ion receptors, fluorescent probes, and cell imaging agents are being actively investigated, highlighting their diverse potential applications in medicine (Gong et al., 2016).
Therapeutic Applications as Anticancer Agents
Naphthoquinone derivatives, including naphthomevalin, have demonstrated diverse biological properties, particularly in anticancer activities. These derivatives have spurred significant research and development in the field, with a focus on the synthesis of classical and novel structures to treat cancer. The review of therapeutic patent literature indicates a growing interest in naphthoquinones and their derivatives for cancer treatment, underscoring their importance in therapeutic applications (Tandon & Kumar, 2013).
properties
CAS RN |
135529-33-8 |
---|---|
Product Name |
Naphthomevalin |
Molecular Formula |
C25H31ClO5 |
Molecular Weight |
447 g/mol |
IUPAC Name |
(2S,3R)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C25H31ClO5/c1-15(2)7-6-8-17(5)10-12-25(31)22(29)19-13-18(27)14-20(28)21(19)23(30)24(25,26)11-9-16(3)4/h7,9-10,13-14,27-28,31H,6,8,11-12H2,1-5H3/b17-10+/t24-,25-/m0/s1 |
InChI Key |
DRVVWOVFACYRGZ-GFNWSNCPSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C[C@@]1(C(=O)C2=C(C(=CC(=C2)O)O)C(=O)[C@]1(CC=C(C)C)Cl)O)/C)C |
SMILES |
CC(=CCCC(=CCC1(C(=O)C2=C(C(=CC(=C2)O)O)C(=O)C1(CC=C(C)C)Cl)O)C)C |
Canonical SMILES |
CC(=CCCC(=CCC1(C(=O)C2=C(C(=CC(=C2)O)O)C(=O)C1(CC=C(C)C)Cl)O)C)C |
synonyms |
naphthomevalin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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